molecular formula C11H15N3O2S B5702026 2-acetyl-N-(4-ethoxyphenyl)hydrazinecarbothioamide

2-acetyl-N-(4-ethoxyphenyl)hydrazinecarbothioamide

Cat. No. B5702026
M. Wt: 253.32 g/mol
InChI Key: GSBTURBFXJVFIW-UHFFFAOYSA-N
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Description

2-acetyl-N-(4-ethoxyphenyl)hydrazinecarbothioamide, also known as AEPC, is a chemical compound that has been widely studied for its potential applications in various scientific fields. This compound has been synthesized using different methods and has been shown to have several biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-acetyl-N-(4-ethoxyphenyl)hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of signaling pathways. 2-acetyl-N-(4-ethoxyphenyl)hydrazinecarbothioamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. 2-acetyl-N-(4-ethoxyphenyl)hydrazinecarbothioamide has also been shown to modulate the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
2-acetyl-N-(4-ethoxyphenyl)hydrazinecarbothioamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that 2-acetyl-N-(4-ethoxyphenyl)hydrazinecarbothioamide can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells. 2-acetyl-N-(4-ethoxyphenyl)hydrazinecarbothioamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. In addition, 2-acetyl-N-(4-ethoxyphenyl)hydrazinecarbothioamide has been shown to have hypoglycemic effects by reducing blood glucose levels in diabetic animals.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-acetyl-N-(4-ethoxyphenyl)hydrazinecarbothioamide in lab experiments is its low toxicity and high stability. 2-acetyl-N-(4-ethoxyphenyl)hydrazinecarbothioamide has been shown to have low toxicity in animal studies, and it is stable under different experimental conditions. However, one of the limitations of using 2-acetyl-N-(4-ethoxyphenyl)hydrazinecarbothioamide is its low solubility in water, which can make it difficult to work with in some experiments. In addition, the mechanism of action of 2-acetyl-N-(4-ethoxyphenyl)hydrazinecarbothioamide is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for research on 2-acetyl-N-(4-ethoxyphenyl)hydrazinecarbothioamide. One potential direction is to further investigate its anti-tumor properties and its potential use as a cancer therapy. Another direction is to study its potential use as a chelating agent in metal ion detection and removal. In addition, more research is needed to understand the mechanism of action of 2-acetyl-N-(4-ethoxyphenyl)hydrazinecarbothioamide and to identify its molecular targets. Finally, further studies are needed to investigate the potential applications of 2-acetyl-N-(4-ethoxyphenyl)hydrazinecarbothioamide in other scientific fields, such as materials science and environmental science.
Conclusion:
In conclusion, 2-acetyl-N-(4-ethoxyphenyl)hydrazinecarbothioamide is a chemical compound that has been widely studied for its potential applications in various scientific fields. This compound has been synthesized using different methods and has been shown to have several biochemical and physiological effects. 2-acetyl-N-(4-ethoxyphenyl)hydrazinecarbothioamide has potential applications in medicine, metal ion detection and removal, and corrosion inhibition. However, more research is needed to fully understand its mechanism of action and to identify its molecular targets.

Synthesis Methods

2-acetyl-N-(4-ethoxyphenyl)hydrazinecarbothioamide can be synthesized using different methods, including the reaction of 2-acetylhydrazinecarbothioamide with 4-ethoxybenzaldehyde in the presence of a catalyst. This reaction leads to the formation of 2-acetyl-N-(4-ethoxyphenyl)hydrazinecarbothioamide as a yellow crystalline solid. The purity of the synthesized compound can be confirmed using different analytical techniques, such as melting point determination, thin-layer chromatography, and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

2-acetyl-N-(4-ethoxyphenyl)hydrazinecarbothioamide has been widely studied for its potential applications in different scientific fields. One of the most promising applications of 2-acetyl-N-(4-ethoxyphenyl)hydrazinecarbothioamide is in the field of medicine, where it has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties. 2-acetyl-N-(4-ethoxyphenyl)hydrazinecarbothioamide has also been studied for its potential use as a chelating agent in metal ion detection and removal. In addition, 2-acetyl-N-(4-ethoxyphenyl)hydrazinecarbothioamide has been shown to have potential as a corrosion inhibitor in the oil and gas industry.

properties

IUPAC Name

1-acetamido-3-(4-ethoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2S/c1-3-16-10-6-4-9(5-7-10)12-11(17)14-13-8(2)15/h4-7H,3H2,1-2H3,(H,13,15)(H2,12,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBTURBFXJVFIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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